molecular formula C18H24F3N3O3 B2777111 N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 946291-26-5

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2777111
CAS No.: 946291-26-5
M. Wt: 387.403
InChI Key: QCBAOEZTHMGXBT-UHFFFAOYSA-N
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Description

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a piperidine ring, an isopropyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 1-isopropylpiperidine, is synthesized through the reaction of piperidine with isopropyl bromide under basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: The intermediate is then reacted with 4-(trifluoromethoxy)benzyl chloride in the presence of a base to form the desired trifluoromethoxyphenyl derivative.

    Oxalamide Formation: The final step involves the reaction of the trifluoromethoxyphenyl derivative with oxalyl chloride to form the oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide
  • N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide

Uniqueness

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O3/c1-12(2)24-9-7-13(8-10-24)11-22-16(25)17(26)23-14-3-5-15(6-4-14)27-18(19,20)21/h3-6,12-13H,7-11H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAOEZTHMGXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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